Ethyl propylcarbamate

Analytical Chemistry Gas Chromatography Method Validation

Food & beverage labs require a reliable internal standard for ethyl carbamate (urethane) analysis in wines and spirits. Ethyl propylcarbamate offers a validated 4-minute retention time shift (23-27 min vs. 27-31 min in GC/MS), eliminating co-elution with the analyte. - **Application**: GC/MS internal standard for ethyl carbamate contamination testing (wine, spirits). - **Key differentiation**: Quantifiable retention time difference vs. ethyl carbamate; no regulatory complexity of urethane. - **Supply**: Packaged for research use; immediate shipment.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 623-85-8
Cat. No. B3021227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl propylcarbamate
CAS623-85-8
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCCNC(=O)OCC
InChIInChI=1S/C6H13NO2/c1-3-5-7-6(8)9-4-2/h3-5H2,1-2H3,(H,7,8)
InChIKeyGTOKAWYXANYGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Propylcarbamate Identity & Physicochemical Profile


Ethyl propylcarbamate (CAS 623-85-8), also designated as N-propylurethane, N-propyl carbamic acid ethyl ester, or ethyl N-propylcarbamate, is a low-molecular-weight aliphatic carbamate ester defined by the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol [1]. Its structure features a central carbamate linkage connecting an N-propyl chain to an ethyl ester group, a configuration that distinguishes it from its more extensively studied analog, ethyl carbamate (urethane) . The compound exhibits physicochemical properties including a melting point of approximately 60.5 °C and a boiling point of approximately 192 °C, and it demonstrates solubility in water, ethanol, diethyl ether, and acetone, making it a versatile small molecule for diverse research applications [1].

Analytical internal standard for ethyl carbamate quantification by GC/MS
Cholinesterase inhibition assay context with reported N-alkyl chain influence
Developmental toxicology and teratogenicity model research
Tumor promotion stage investigation in hepatocarcinogenesis models

Why Ethyl Propylcarbamate Cannot Substitute Other Alkyl Carbamates


Simple substitution of ethyl propylcarbamate with other alkyl carbamates, such as ethyl carbamate or methyl carbamate, introduces significant and quantifiable changes in biological activity, analytical behavior, and safety profile. The length and branching of the N-alkyl chain directly influence critical parameters including enzyme inhibition kinetics, teratogenicity, and chromatographic retention [1][2]. The following evidence-based guide provides specific, quantitative comparisons to inform scientific selection and procurement decisions, demonstrating precisely where ethyl propylcarbamate offers distinct properties compared to its closest in-class analogs.

GC/MS retention behavior shifts with N-alkyl chain length, limiting direct substitution as internal standard.
Cholinesterase inhibition profile differs among N-alkyl carbamates; methyl/ethyl analogs may not reproduce propyl response.
Teratogenicity and carcinogenicity endpoints diverge; n-butyl carbamate lacks teratogenicity, methyl carbamate lacks carcinogenicity.

Ethyl Propylcarbamate vs. Analogs: Quantitative Evidence


GC/MS Elution: Propyl vs. Ethyl Carbamate

In a standardized gas chromatography/mass spectrometry (GC/MS) method for analyzing carbamates in alcoholic beverages, the retention time for propyl carbamate was consistently longer than that for ethyl carbamate. This differential elution allows for effective use of propyl carbamate as an internal standard for ethyl carbamate quantification [1][2].

GC/MS Elution
Head-to-head
Propyl: 27–31 min vs Ethyl: 23–27 min (approx. 4 min later)
Supports ISTD use for ethyl carbamate quantification in complex matrices.
Carbowax 20M column, helium carrier gas, OIV-MA-AS315-04 method.
Analytical Chemistry Gas Chromatography Method Validation

Cholinesterase Inhibition: N-Propyl vs. Smaller N-Alkyl Carbamates

In a study of human plasma cholinesterase inhibition, N-propyl carbamates were found to be more potent inhibitors than corresponding compounds with smaller N-alkyl groups. Specifically, the carbamylation constants for N-ethyl carbamates were lower than those of N-methyl and N-propyl analogues, while decarbamylation constants were higher, indicating that the propyl chain optimizes the enzyme inhibition kinetics [1].

Cholinesterase Inhibition
Head-to-head
N-propyl carbamates: higher inhibition vs smaller N-alkyl groups (methyl, ethyl)
Supports cholinesterase inhibition endpoint context.
Human plasma cholinesterase assay; kinetic constants reported.
Enzymology Toxicology Carbamate Pesticides

Teratogenicity Equivalence: Propyl vs. Ethyl Carbamate

In a teratogenicity study using pregnant Syrian hamsters, n-propyl carbamate was found to be as teratogenic as ethyl carbamate (urethane), producing a similar spectrum of fetal malformations. In contrast, allyl carbamate and n-butyl carbamate were completely negative in this assay [1].

Teratogenicity
Head-to-head
n-Propyl carbamate as teratogenic as ethyl carbamate; n-butyl carbamate negative
Supports teratogenicity model endpoint context.
Pregnant Syrian hamster, Day 8 i.p., fetal exam Day 13.
Developmental Toxicology Teratogenicity In Vivo

Carcinogenicity: Propyl Carbamate as Possible Carcinogen

In a carcinogenicity assessment, ethyl carbamate was the most potent carcinogen, while n-propyl and n-butyl carbamates were classified as 'possible carcinogens'. Methyl carbamate was completely without effect in the same assays [1]. This places ethyl propylcarbamate in a distinct intermediate category of carcinogenic potential, separate from both the highly potent ethyl carbamate and the inactive methyl carbamate.

Carcinogenicity
Head-to-head
n-Propyl carbamate: possible carcinogen; ethyl carbamate: most potent; methyl carbamate: inactive
Supports carcinogenesis endpoint classification review.
Hall strain mice initiation, DNA binding assay.
Carcinogenesis Genotoxicity DNA Binding

Tumor Promotion: Propyl Carbamate Acts as Promoter, Not Initiator

A study screening five alkyl carbamates (methyl, ethyl, propyl, hydroxypropyl, ethylhexyl) in a rat liver initiation/promotion model found that none of the carbamates, including propyl carbamate, exhibited tumor-initiating activity at 1/5 the LD50. However, all tested alkyl carbamates demonstrated tumor-promoting activity, increasing the volume and number of GGT-positive foci in diethylnitrosamine-initiated rat livers [1].

Tumor Promotion
Head-to-head
No initiating activity at 1/5 LD50; positive promoting activity (GGT+ foci increase)
Supports tumor promotion model endpoint context.
Rat liver initiation/promotion model, DEN-initiated, 10-week promotion.
Hepatocarcinogenesis Tumor Promotion In Vivo

Ethyl Propylcarbamate Application Scenarios


Analytical Internal Standard for Ethyl Carbamate

Leverage the established 4-minute retention time difference between ethyl propylcarbamate (27-31 min) and ethyl carbamate (23-27 min) in validated GC/MS methods [1]. This scenario is ideal for laboratories in the food and beverage industry, particularly those testing wines and spirits for ethyl carbamate contamination, requiring a reliable, chemically similar internal standard.

Potent Cholinesterase Inhibitor Tool Compound

Employ ethyl propylcarbamate in enzymology or neurotoxicology research where enhanced inhibition of human plasma cholinesterase is desired, based on its superior potency compared to N-methyl and N-ethyl carbamates [2]. This is particularly relevant for studies exploring the structure-activity relationship of carbamate pesticides or investigating mechanisms of enzyme inhibition.

Teratogenic Research Agent Alternative to Urethane

Utilize ethyl propylcarbamate as a teratogen in developmental toxicology studies, given its potency equivalent to ethyl carbamate in a hamster model [3]. This scenario is valuable when a research program requires a teratogenic carbamate but seeks to avoid the handling and regulatory complexities associated with the more stringently controlled ethyl carbamate (urethane).

Tumor Promoter in Two-Stage Carcinogenesis Models

Select ethyl propylcarbamate for studies investigating the promotion stage of hepatocarcinogenesis in rat liver models [4]. The clear evidence for promoting, but not initiating, activity makes it a specific and well-characterized tool for dissecting the molecular events of tumor promotion.

Application
Selection Property
Validation Focus
Ethyl carbamate quantification by GC/MS
Chromatographic resolution from target analyte
Retention time and method-specific linearity
Cholinesterase inhibition studies
N-alkyl chain-dependent inhibition profile
Enzyme inhibition kinetics endpoint review
Developmental toxicology models
Reported teratogenic activity profile
Fetal malformation endpoint assessment
Hepatocarcinogenesis promotion studies
Tumor-promoting without initiating activity
GGT-positive foci quantification endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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